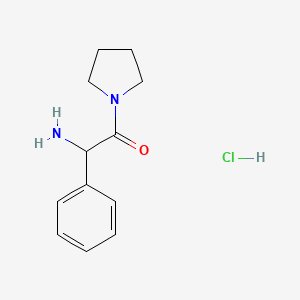

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Übersicht

Beschreibung

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

Without knowledge of the compound’s primary targets, it is challenging to explain its interaction with these targets and any resulting changes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Like many other compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .

Biologische Aktivität

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride (CAS Number: 1214020-17-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 240.73 g/mol. The compound features a pyrrolidine ring, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClN₂O |

| Molecular Weight | 240.73 g/mol |

| CAS Number | 1214020-17-3 |

| Purity | ≥95% |

Biological Activity

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the phenyl and pyrrolidine groups can enhance the inhibition of tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells such as HeLa cells .

Mechanism of Action

The mechanism through which this compound exerts its effects involves interaction with microtubules. This interaction disrupts normal mitotic processes, which is critical in cancer therapy. Specifically, it binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization .

Case Studies

- HeLa Cell Study : A study demonstrated that compounds similar to this compound significantly affected microtubule dynamics in HeLa cells, resulting in altered spindle morphology and increased rates of apoptosis .

- Structure Activity Relationship (SAR) : An investigation into the SAR revealed that certain modifications to the pyrrolidine ring could lead to enhanced biological activity. For example, substituents that prevent oxidation at the phenyl group were shown to retain higher antiproliferative efficacy .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds within this class tend to have high clearance rates in both human and rat microsomes, suggesting rapid metabolism. The primary metabolic pathway appears to be oxidation at the α-methylene position adjacent to the nitrogen on the pyrrolidine ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties:

The compound has been studied for its potential use in developing novel pharmaceuticals, particularly in the field of psychoactive substances. Its structure is related to known psychoactive agents, which suggests it may exhibit similar effects. Research indicates that derivatives of this compound can interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, making it a candidate for further exploration in treating mood disorders and other neuropsychiatric conditions .

Case Studies:

Recent studies have investigated the efficacy of pyrrolidine derivatives in modulating cognitive functions and behaviors associated with anxiety and depression. For instance, a study published in a peer-reviewed journal demonstrated that certain analogs of this compound showed significant anxiolytic effects in animal models, suggesting potential therapeutic applications .

Neuroscience Research

Neurotransmitter Interaction:

The compound's ability to interact with various neurotransmitter systems positions it as a valuable tool in neuroscience research. It is used to study the mechanisms underlying neurotransmission and the pharmacodynamics of psychoactive substances. Researchers have employed this compound to elucidate pathways involved in addiction and reward mechanisms, providing insights into substance use disorders .

Experimental Applications:

In experimental settings, this compound has been utilized to assess its impact on neuronal activity and synaptic plasticity. Studies have shown that it can influence long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Synthetic Organic Chemistry

Precursor for Synthesis:

As a versatile building block in organic synthesis, this compound serves as a precursor for various chemical reactions. Its functional groups allow for modifications that can lead to the synthesis of more complex molecules. Chemists have utilized it to create derivatives with enhanced pharmacological profiles or different biological activities .

Table of Synthetic Applications:

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Development of new psychoactive drugs | Antidepressants |

| Neuroscience Research | Study of neurotransmitter interactions | Cognitive enhancers |

| Organic Synthesis | Precursor for synthesizing complex organic compounds | Novel therapeutic agents |

Eigenschaften

IUPAC Name |

2-amino-2-phenyl-1-pyrrolidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14;/h1-3,6-7,11H,4-5,8-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKOTXMFKSASFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.